molecular formula C8H10ClN B1582407 2-Chloro-4,6-dimethylaniline CAS No. 63133-82-4

2-Chloro-4,6-dimethylaniline

Cat. No. B1582407
CAS RN: 63133-82-4
M. Wt: 155.62 g/mol
InChI Key: LKAQFOKMMXWRRQ-UHFFFAOYSA-N
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Description

2-Chloro-4,6-dimethylaniline is an aromatic amine . It is an organic building block used in chemical synthesis .


Synthesis Analysis

A series of 2-anilinopyrimidines, including novel derivatives, has been obtained from 2-chloro-4,6-dimethylpyrimidine by aromatic nucleophilic substitution with differently substituted anilines under microwave conditions . The substituents had a significant impact on the course and efficiency of the reaction .


Molecular Structure Analysis

The molecular formula of 2-Chloro-4,6-dimethylaniline is C8H10ClN . Its average mass is 155.625 Da and its mono-isotopic mass is 155.050171 Da .


Chemical Reactions Analysis

2-Chloro-4,6-dimethylaniline can react with 3-chloro-3-methyl-but-1-yne to produce 2-bromo-N-(1′,1′-dimethylprop-2′-ynyl)-4,6-dimethylaniline . This reaction requires reagent Et3N and catalyst CuCl .


Physical And Chemical Properties Analysis

2-Chloro-4,6-dimethylaniline is a solid with a melting point of 38-40 °C (lit.) . Its density is 1.11 g/mL at 25 °C (lit.) . The SMILES string representation of its structure is Cc1cc©c(N)c(Cl)c1 .

Scientific Research Applications

Application 1: Synthesis of 2-anilinopyrimidines

  • Summary of the Application : 2-Chloro-4,6-dimethylaniline is used in the synthesis of 2-anilinopyrimidines, a class of compounds known for their fungicidal and pesticidal properties, and their potential as kinase inhibitors with antiproliferative activity against cancer cell lines .
  • Methods of Application or Experimental Procedures : The synthesis involves an aromatic nucleophilic substitution of 2-chloro-4,6-dimethylpyrimidine with differently substituted anilines under microwave conditions . The substituents had a significant impact on the course and efficiency of the reaction .
  • Results or Outcomes : The results demonstrated the efficacy of microwaves in the synthesis of the title heterocyclic compounds as compared to the results obtained with conventional heating .

Application 2: Synthesis of Various Drugs

  • Summary of the Application : 2,6-Dimethylaniline, which can be derived from 2-Chloro-4,6-dimethylaniline, is a key starting material used in the synthesis of many classes of drugs, such as anesthetics (Lidocaine, Bupivacaine, Mepivacaine, Etidocaine, Ropivacaine, Pyrrocaine, Xylazine), anti-anginal drug (Ranolazine), and anti-diarrheal drug (Lidamidine) .
  • Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes : The outcomes of these syntheses are the production of various drugs used in medical treatments .

Safety And Hazards

2-Chloro-4,6-dimethylaniline is considered hazardous. It is toxic if swallowed, in contact with skin, or if inhaled . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is also suspected of causing cancer .

Future Directions

The results reported in a study demonstrate the efficacy of microwaves in the synthesis of heterocyclic compounds, including 2-anilinopyrimidines, as compared to the results obtained with conventional heating . The 2-anilinopyrimidines described are of potential bioactivity .

properties

IUPAC Name

2-chloro-4,6-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN/c1-5-3-6(2)8(10)7(9)4-5/h3-4H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKAQFOKMMXWRRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Cl)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9040714
Record name 2-Chloro-4,6-dimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9040714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4,6-dimethylaniline

CAS RN

63133-82-4
Record name 2-Chloro-4,6-dimethylbenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63133-82-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-4,6-dimethylaniline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063133824
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenamine, 2-chloro-4,6-dimethyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Chloro-4,6-dimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9040714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-4,6-xylidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.058.070
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-CHLORO-4,6-DIMETHYLANILINE
Source FDA Global Substance Registration System (GSRS)
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
Y Borguet, G Zaragoza, A Demonceau… - … Synthesis & Catalysis, 2012 - Wiley Online Library
An Unexpected Synthesis of Dihydrophenazines en Route to Benzimidazolium Salts - Borguet - 2012 - Advanced Synthesis & Catalysis - Wiley Online Library Skip to Article …
Number of citations: 12 onlinelibrary.wiley.com
X Dai, A Wong, SC Virgil - The Journal of Organic Chemistry, 1998 - ACS Publications
The syntheses of 2-methyl-3-[2'-(diphenylphosphino)phenyl]-4(3H)-quinazolinone (MPQ, 1a) and methyl-substituted analogues were achieved in good yield by coupling N-…
Number of citations: 98 pubs.acs.org
J Campora, MA Cartes, A Rodriguez-Delgado… - Inorganic …, 2009 - ACS Publications
NMR spectra of free 2,6-bis(N-arylimino)pyridine (PDI) ligands displaying different substituents at the ortho and ortho′ positions of the two N-aryl rings indicate that they can exist in syn …
Number of citations: 30 pubs.acs.org
RA Hartz, VT Ahuja, M Rafalski… - Journal of medicinal …, 2009 - ACS Publications
A series of pyrazinone-based heterocycles was identified as potent and orally active corticotropin-releasing factor-1 (CRF 1 ) receptor antagonists. Selected compounds proved …
Number of citations: 48 pubs.acs.org
J Kanno, K Aisaki, K Igarashi, S Kitajima… - The Journal of …, 2013 - jstage.jst.go.jp
Pentachlorophenol (PCP) was monitored for transcriptome responses in adult mouse liver at 2, 4, 8 and 24 hr after a single oral administration at four dose levels, 0, 10, 30 and 100 mg/…
Number of citations: 9 www.jstage.jst.go.jp
Y Chen - 2002 - search.proquest.com
INFORMATION TO USERS Page 1 INFORMATION TO USERS This manuscript has been reproduced from the microfilm master. UMI films the text directly from the original or copy …
Number of citations: 2 search.proquest.com
BE Mattioni, GW Kauffman, PC Jurs… - Journal of chemical …, 2003 - ACS Publications
Binary quantitative structure−activity relationship (QSAR) models are developed to classify a data set of 334 aromatic and secondary amine compounds as genotoxic or nongenotoxic …
Number of citations: 71 pubs.acs.org
J Kanno - Biomarkers in Toxicology, 2019 - Elsevier
Toxicology is a study to analyze interaction between living organisms and xenobiotics, and its final goal is to secure the safety of humans and environment in modern life. To modernize …
Number of citations: 1 www.sciencedirect.com

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